1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- is a halogenated heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure that includes a pyrrolo[2,3-b]pyridine framework with bromine and chlorine substituents. Its molecular formula is C₉H₇BrClN₂, and it has garnered attention for its biological activity, particularly in inhibiting specific kinases involved in various cellular processes.
This compound can be sourced from chemical suppliers and research publications that focus on heterocyclic compounds and their applications in drug discovery. It falls under the classification of heterocyclic aromatic compounds, specifically within the category of pyridine derivatives. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity and potential biological activity.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- typically involves several steps:
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- can be represented as follows:
This structure contributes to its unique properties and biological activities.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- participates in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is pivotal for developing analogs with enhanced biological properties .
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- primarily involves its role as an inhibitor of specific kinases, such as SGK-1 kinase. The compound binds to the tyrosine kinase domain of fibroblast growth factor receptors (FGFRs), inhibiting their autophosphorylation. This action disrupts downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival.
The binding interactions are characterized by specific molecular interactions that stabilize the compound-receptor complex, leading to altered cellular responses such as apoptosis in cancer cells .
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- exhibits several notable physical and chemical properties:
These properties are essential for handling the compound in laboratory settings and during formulation development.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- has several applications in scientific research:
The ongoing research into this compound aims to explore its full potential in therapeutic applications against various diseases, especially cancers associated with aberrant kinase activity .
Pyrrolo[2,3-b]pyridine (7-azaindole) is a nitrogen-enriched bicyclic heterocycle where a pyrrole ring is fused to pyridine at the 2,3-position. This architecture confers unique physicochemical properties critical for drug design. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrrole NH (position 1) serves as a hydrogen bond donor, enabling bidentate interactions with target proteins. This dual functionality mimics the purine hinge-binding motif in kinases, allowing 7-azaindoles to occupy ATP-binding sites with high affinity [4]. The planar structure facilitates π-π stacking interactions with aromatic residues, and its moderate log P (compared to indole) improves aqueous solubility. These attributes render it a "privileged scaffold" with validated applications in oncology, neurology, and anti-infective therapies. FDA-approved drugs like vemurafenib (a B-RAF inhibitor for melanoma) exemplify its translational impact, leveraging the 7-azaindole core for high kinase selectivity [4] [7].
Table 1: Key Physicochemical Properties of 7-Azaindole vs. Indole
Property | 7-Azaindole | Indole | Significance |
---|---|---|---|
H-Bond Donor | 1 (NH) | 1 (NH) | Equivalent donor capability |
H-Bond Acceptor | 2 (N1, N7) | 1 (N1) | Enhanced acceptor capacity |
pKa (NH) | ~12.0 | ~17.0 | Increased acidity for salt formation |
Log P | Lower | Higher | Improved aqueous solubility |
7-Azaindole serves as a strategic bioisostere for indole and purine rings, addressing limitations of these scaffolds while retaining critical pharmacophoric features. Compared to indole, the additional nitrogen atom in the pyridine ring reduces lipophilicity, enhances metabolic stability, and strengthens target binding through supplementary dipole interactions. For purine replacement, 7-azaindole mimics the hinge-binding motif of adenine (N1-H and N7 interactions) but with improved selectivity profiles and synthetic tractability [4] [10].
Recent studies demonstrate this bioisosterism in kinase inhibitors:
Table 2: Bioisosteric Applications of 7-Azaindole in Drug Design
Target Scaffold | 7-Azaindole Replacement | Advantage | Example (Activity) |
---|---|---|---|
Indole | Reduced log P, enhanced solubility | Improved pharmacokinetics | Anticancer sulfonamides [7] |
Purine | Hinge-binding mimicry | Higher kinase selectivity | Vemurafenib (B-RAF inhibitor) [4] |
Carboxylic Acid | Sulfonamide-linked 7-azaindoles | Tunable acidity and membrane permeability | GPR119 agonists [5] |
Halogenation of pyrrolopyridines emerged as a key strategy to modulate electronic properties, binding affinity, and metabolic stability. Early work focused on monohalogenated derivatives (e.g., 4-chloro-7-azaindole) as synthetic intermediates for cross-coupling reactions. The discovery that halogen atoms influence kinase binding via halogen bonding (e.g., with carbonyl groups in hinge regions) accelerated interest in di- and trihalogenated variants [4] [8].
Key milestones include:
Table 3: Evolution of Key Halogenated Pyrrolo[2,3-b]pyridine Derivatives
Compound | CAS Number | Synthesis Era | Key Applications |
---|---|---|---|
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | 1190321-59-5 | 2000s | FLT3 inhibitors, cross-coupling intermediate |
3-(6-Bromo-2-pyridinyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | 866543-06-8 | 2010s | Kinase inhibitor intermediates |
CM5 (FLT3 inhibitor) | Not disclosed | 2020s | Acute myeloid leukemia therapy (IC₅₀: 0.64 μM) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6